

Technical Guide on the Spectroscopic Analysis of 2-Dec-1-yn-5-yloxyoxane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Dec-1-yn-5-yloxyoxane

Cat. No.: B15286987

[Get Quote](#)

Disclaimer: No public experimental spectroscopic data (NMR, IR, Mass Spec) is available for the compound **2-Dec-1-yn-5-yloxyoxane** (CAS No. 223734-62-1). The following guide is a comprehensive, predictive analysis based on the known spectroscopic behavior of its constituent functional groups: a terminal alkyne, a secondary ether linkage, an aliphatic chain, and a tetrahydropyran (oxane) ring. The data presented herein is hypothetical but is structured to be representative for a molecule of this nature.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **2-Dec-1-yn-5-yloxyoxane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.65	t	1H	O-CH ₂ -O (anomeric proton on oxane)
~3.90	m	1H	O-CH ₂ (axial on oxane)
~3.75	m	1H	CH-O (on decyn chain)
~3.50	m	1H	O-CH ₂ (equatorial on oxane)
~2.40	t	2H	CH ₂ -C≡C
~2.05	t	1H	C≡C-H
~1.80 - 1.50	m	8H	Aliphatic CH ₂ (oxane and decyn chain)
~1.40 - 1.25	m	6H	Aliphatic CH ₂ (decyn chain)
~0.90	t	3H	CH ₃

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~98.0	O-CH-O (anomeric carbon)
~84.0	C≡C-H
~75.0	CH-O (on decyn chain)
~69.0	C≡C-H
~62.0	O-CH ₂ (on oxane)
~35.0 - 19.0	Aliphatic CH ₂ (multiple signals)
~14.0	CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch (terminal alkyne)
~2930	Strong	C-H stretch (aliphatic)
~2860	Strong	C-H stretch (aliphatic)
~2120	Weak, Sharp	C≡C stretch (terminal alkyne) [1]
~1120	Strong	C-O stretch (ether)
~1075	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Assignment
238.37	$[M]^+$ (Molecular Ion)
153.13	$[M - C_5H_9O]^+$ (Loss of oxanyl group)
85.06	$[C_5H_9O]^+$ (Oxanyl cation)

Experimental Protocols

The following are standard methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: A 5-10 mg sample of **2-Dec-1-yn-5-yloxyoxane** is dissolved in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.
- 1H NMR Acquisition: Proton spectra are acquired using a standard pulse program with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are co-added.
- ^{13}C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse program with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. A total of 1024 scans are co-added.
- Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for 1H and the residual $CDCl_3$ signal at 77.16 ppm for ^{13}C .

IR Spectroscopy

- Sample Preparation: A small drop of neat liquid **2-Dec-1-yn-5-yloxyoxane** is placed between two sodium chloride (NaCl) plates to create a thin film.

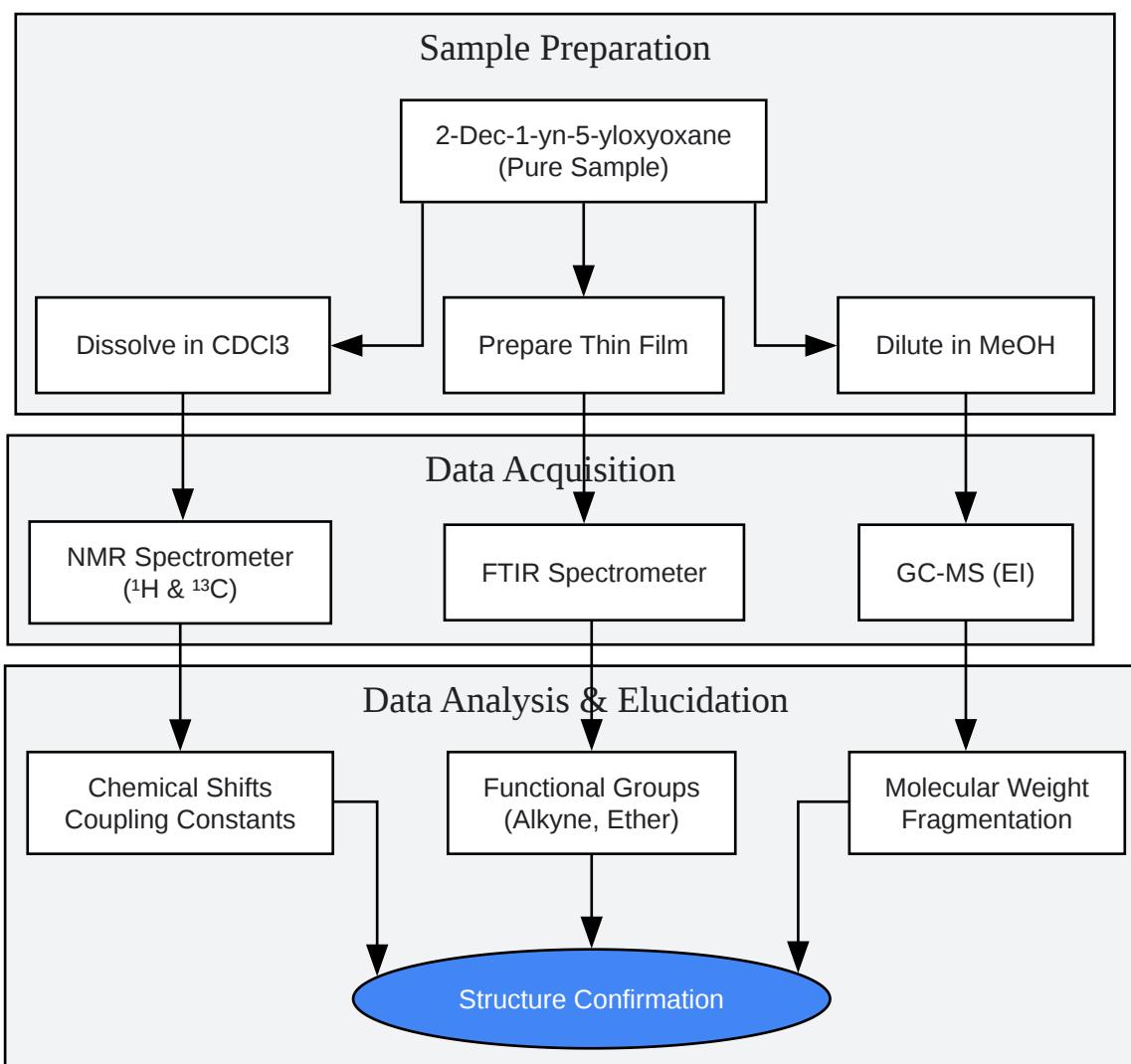
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: The spectrum is recorded from 4000 cm^{-1} to 600 cm^{-1} . A background spectrum of the clean NaCl plates is first acquired and automatically subtracted from the sample spectrum. A total of 32 scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then plotted as transmittance versus wavenumber.

Mass Spectrometry

- Sample Preparation: A 1 mg/mL solution of the compound is prepared in methanol.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is utilized.
- GC Separation: A 1 μL aliquot of the sample solution is injected into the GC, which is equipped with a non-polar capillary column. A temperature gradient is used to ensure separation from any potential impurities.
- MS Acquisition: The EI source is operated at 70 eV. The mass analyzer is set to scan a mass-to-charge (m/z) range of 40-400 amu.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

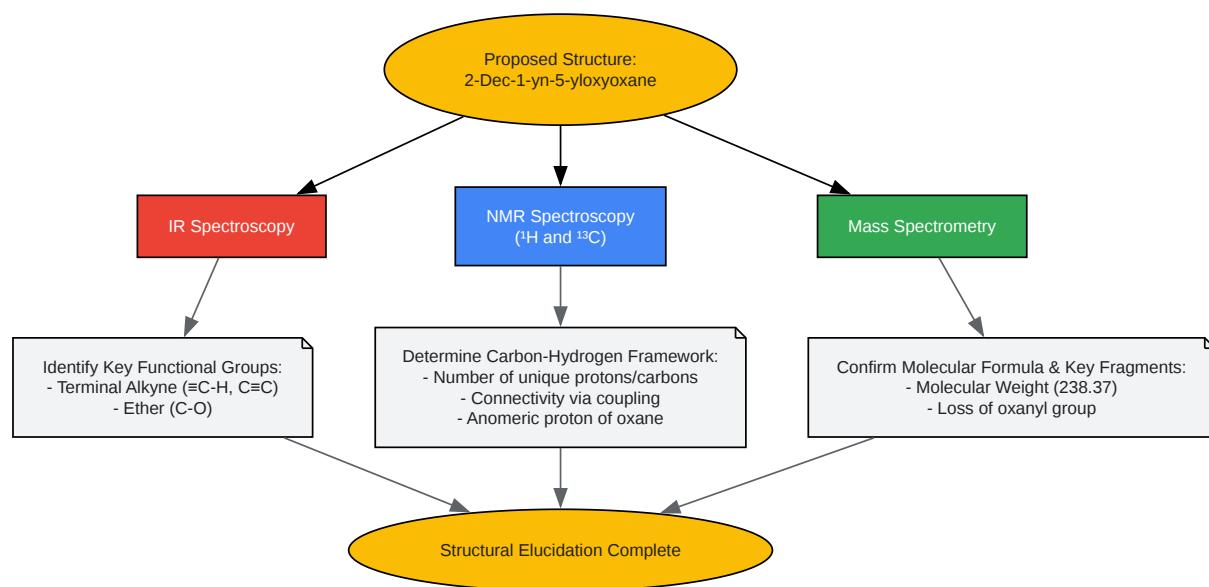
Visualization of Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Experimental workflow from sample preparation to structural confirmation.

[Click to download full resolution via product page](#)

Caption: Logical diagram for spectroscopic-based structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide on the Spectroscopic Analysis of 2-Dec-1-yn-5-yloxyoxane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15286987#spectroscopic-data-nmr-ir-mass-spec-for-2-dec-1-yn-5-yloxyoxane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com